molecular formula C22H16N4O B11685396 2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11685396
M. Wt: 352.4 g/mol
InChI Key: UCLNUHZKVFDGDI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, a phenyl group, and a pyridinylmethylidene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their DNA replication process .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carbohydrazide: A precursor in the synthesis of the target compound.

    Phenylhydrazine derivatives: Similar in structure and reactivity.

    Pyridinylmethylidene derivatives: Share the pyridinylmethylidene moiety.

Uniqueness

2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, phenyl group, and pyridinylmethylidene moiety. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H16N4O/c27-22(26-24-15-16-7-6-12-23-14-16)19-13-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-15H,(H,26,27)/b24-15+

InChI Key

UCLNUHZKVFDGDI-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.